(3-Chloro-1-phenoxypropyl)benzene
Description
Contextual Importance of Phenylpropanoid and Phenoxy-Containing Structures in Contemporary Organic Chemistry
The structural backbone of (3-Chloro-1-phenoxypropyl)benzene incorporates two key motifs of significant interest in organic chemistry: the phenylpropanoid and the phenoxy group.
Phenylpropanoids are a vast and diverse class of natural products synthesized by plants from the amino acids phenylalanine and tyrosine. francis-press.com Their core structure consists of a six-carbon aromatic phenyl ring attached to a three-carbon propane (B168953) chain (a C6-C3 skeleton). chemsrc.com This fundamental framework is the precursor to an array of vital compounds, including flavonoids, lignans, stilbenes, and coumarins. francis-press.comchemsrc.com In nature, these molecules play crucial roles in plant defense against pathogens and herbivores, provide structural support as components of lignin, offer protection from UV radiation, and act as signaling molecules and pigments to attract pollinators. francis-press.comchemsrc.comchemsrc.com The rich biological activity and diverse structures of phenylpropanoids make them important targets and starting points in synthetic organic chemistry for the development of new pharmaceuticals and agrochemicals. chemsrc.comlibretexts.org
Phenoxy-containing structures , characterized by a phenyl ring linked to an oxygen atom (a phenyl ether group), are also ubiquitous in both natural and synthetic chemistry. The ether linkage is a stable and common functional group found in complex natural products. In industrial and laboratory synthesis, the phenoxy group is a key component in various materials and molecules. It is found in certain herbicides, high-performance polymers, and pharmaceuticals. youtube.comontosight.ai The chemistry of phenoxy radicals is also a significant area of research, particularly in the context of antioxidants, enzymatic reactions, and materials science. ontosight.ainih.gov The synthesis of phenoxy-containing compounds is often achieved through classic reactions like the Williamson ether synthesis, where a phenoxide acts as a nucleophile to displace a leaving group on an alkyl chain. francis-press.comyoutube.combyjus.com
The combination of these two structural units in a single molecule, as seen in the phenoxypropyl benzene (B151609) scaffold, creates a versatile platform for further chemical modification and exploration in various fields of applied chemistry.
Scope of Academic Research on the Chemical Compound this compound
The chemical compound this compound is a specific molecule within the broader class of substituted phenoxypropyl benzenes. Its structure features a benzene ring and a phenoxy group attached to the same propyl chain, with a chlorine atom at the terminal position.
Despite its availability from some chemical suppliers and its listing in chemical databases under the CAS Number 21763-01-9, there is a notable scarcity of dedicated academic research on this compound in publicly accessible literature. chemsrc.comevitachem.com A thorough review reveals no significant studies focused on its synthesis, reactivity, or specific applications.
The compound's physical and chemical properties are not well-documented in standard reference databases. While data for structurally related compounds exist, specific experimental values for this compound are largely absent.
| Identifier | Value |
|---|---|
| CAS Number | 21763-01-9 |
| Molecular Formula | C15H15ClO |
| Molecular Weight | 246.73 g/mol |
| Property | Value |
|---|---|
| Boiling Point | Data not available in public literature |
| Melting Point | Data not available in public literature |
| Density | Data not available in public literature |
Given the structure, the synthesis of this compound would likely be approached via established synthetic methodologies. A plausible route is the Williamson ether synthesis , which involves the reaction of a sodium phenoxide with a suitable electrophile like 1-chloro-3-(chloropropyl)benzene or 1-bromo-3-chloropropylbenzene. francis-press.comyoutube.combyjus.com This method is a standard procedure for forming ether linkages. masterorganicchemistry.comlibretexts.org
Alternatively, its synthesis could potentially be achieved through a Friedel-Crafts reaction , though this might be more complex due to potential rearrangements and the reactivity of the substituents. libretexts.orgwikipedia.org
The presence of the compound in commercial inventories suggests it is most likely utilized as a chemical intermediate or a building block in the synthesis of more complex, potentially proprietary, molecules in fields such as pharmaceuticals or materials science. The terminal chlorine atom provides a reactive site for further nucleophilic substitution, allowing for the attachment of other functional groups. However, without published research, its specific role remains speculative.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21763-01-9 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
(3-chloro-1-phenoxypropyl)benzene |
InChI |
InChI=1S/C15H15ClO/c16-12-11-15(13-7-3-1-4-8-13)17-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
HYTRGQCJEYUJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Chloro 1 Phenoxypropyl Benzene
Nucleophilic Substitution Reactions Involving the Chloro Moiety
The presence of a chlorine atom on the propyl chain makes (3-Chloro-1-phenoxypropyl)benzene a substrate for nucleophilic substitution reactions. These reactions involve the replacement of the chloride ion, a good leaving group, by a variety of nucleophiles.
S_N1 and S_N2 Pathways with Various Nucleophiles
The substitution at the C-3 position can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, depending on the reaction conditions and the nature of the nucleophile. youtube.com
S_N2 Reactions: With strong, unhindered nucleophiles and in polar aprotic solvents, the reaction is likely to follow an S_N2 pathway. This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration at that center. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org Primary alkyl halides, like the propyl chloride in this molecule, generally favor the S_N2 mechanism. chemicalforums.com
S_N1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, an S_N1 mechanism may be favored. This two-step process involves the initial, rate-determining departure of the chloride ion to form a primary carbocation. libretexts.org However, primary carbocations are inherently unstable. chemicalforums.com It is plausible that a hydride shift could occur, leading to a more stable secondary benzylic carbocation at the C-1 position, which is stabilized by resonance with the adjacent phenyl ring. chemicalforums.com The subsequent attack by the nucleophile can occur from either face of the planar carbocation, potentially leading to a mixture of stereoisomers. libretexts.org The rate of an S_N1 reaction is dependent only on the concentration of the substrate. libretexts.org
Common nucleophiles that can participate in these reactions include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively.
Regioselectivity and Stereochemical Outcomes of Substitutions
The regioselectivity of nucleophilic substitution is primarily directed at the carbon atom bonded to the chlorine. The stereochemical outcome, however, is mechanism-dependent.
An S_N2 reaction will proceed with a predictable inversion of stereochemistry if the starting material is chiral at the C-3 position.
An S_N1 reaction , due to the formation of a planar carbocation intermediate, would be expected to yield a racemic mixture of products if a new stereocenter is formed. libretexts.org However, the formation of ion pairs between the carbocation and the departing leaving group can sometimes lead to a slight preference for the inversion product. libretexts.org
Reactions of the Aromatic Ring Systems
Both the phenyl and the phenoxy rings of this compound can undergo electrophilic aromatic substitution, and the chloroalkane functionality can be leveraged for cross-coupling reactions.
Electrophilic Aromatic Substitution Patterns and Directing Effects
The substituents on both aromatic rings will direct incoming electrophiles to specific positions.
Phenoxy Ring: The oxygen atom of the phenoxy group is an activating, ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. libretexts.org This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com The specific conditions of the reaction will determine which ring is more reactive and the precise regiochemical outcome.
Aromatic Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
While the chloro group is on the alkyl chain and not directly attached to the aromatic ring, the molecule can still participate in cross-coupling reactions after suitable modification. For instance, if the aromatic rings were to be halogenated, they could then undergo palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions. researchgate.netmdpi.com These powerful C-C bond-forming reactions allow for the introduction of a wide variety of substituents, such as alkyl, alkenyl, alkynyl, and aryl groups. researchgate.net
Transformations of the Propyl Chain
The three-carbon propyl chain offers sites for various chemical transformations beyond the substitution of the chloro group.
One significant reaction is elimination. In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. This would likely result in the formation of (1-phenoxyprop-2-en-1-yl)benzene or (3-phenoxyprop-1-en-1-yl)benzene, depending on which proton is abstracted by the base.
Furthermore, if the chloro group is first converted to a hydroxyl group via nucleophilic substitution, subsequent oxidation could yield a ketone at the C-3 position. Reduction of this ketone would regenerate the alcohol.
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can selectively target different parts of the molecule, depending on the reagents and reaction conditions employed.
Oxidation:
The alkyl portion of the molecule is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached to the benzene (B151609) ring). Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can cleave the propyl chain, leading to the formation of benzoic acid. orgoreview.comlibretexts.orglibretexts.orgunizin.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. orgoreview.comlibretexts.orglibretexts.orgunizin.org In the case of this compound, the benzylic carbon is bonded to a hydrogen, a phenoxy group, and the rest of the propyl chain. Therefore, under strong oxidizing conditions, the propyl chain is expected to be cleaved, yielding benzoic acid.
The ether linkage, on the other hand, is generally stable to oxidation. However, the presence of the benzene rings can influence its reactivity. While direct oxidation of the ether bond is not a common transformation, oxidative cleavage of aryl ethers can be achieved under specific and often harsh conditions, which may not be selective in the presence of the more readily oxidizable alkyl chain.
The chlorine atom is generally not susceptible to oxidation under standard conditions.
Reduction:
The reduction of this compound can also be directed to specific functional groups.
The chloroalkyl group can be reduced to the corresponding alkane. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of (1-phenoxypropyl)benzene.
The aromatic rings can be reduced under more forcing conditions. Catalytic hydrogenation using catalysts like rhodium on carbon or high-pressure hydrogenation with platinum catalysts can reduce the benzene rings to cyclohexane (B81311) rings. unizin.org A milder method for partial reduction of a benzene ring is the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol. byjus.com This reaction would likely lead to a mixture of products with partially reduced phenyl and phenoxy rings.
The ether linkage is generally resistant to reduction. However, cleavage of the C-O bond in ethers can be achieved under strongly acidic conditions with reagents like HBr or HI, which proceeds via a nucleophilic substitution mechanism. libretexts.orgmasterorganicchemistry.com This reaction would yield phenol (B47542) and a halogenated propylbenzene (B89791) derivative. Reductive cleavage of ethers can also be achieved using specific reagents like triethylsilane in the presence of a Lewis acid. organic-chemistry.org
A summary of potential oxidation and reduction products is presented in Table 1.
| Reaction Type | Reagent/Condition | Target Site | Major Product(s) |
| Oxidation | KMnO₄ or H₂CrO₄ | Propyl chain (benzylic C-H) | Benzoic acid |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Chloroalkyl group | (1-Phenoxypropyl)benzene |
| Reduction | High-pressure H₂/Rh-C | Benzene rings | (1-(Cyclohexyloxy)propyl)cyclohexane |
| Reduction | Na/NH₃, ROH (Birch Reduction) | Benzene rings | Partially hydrogenated ring products |
| Cleavage | HBr or HI | Ether linkage | Phenol, (3-bromo-1-chloropropyl)benzene or (3-iodo-1-chloropropyl)benzene |
Table 1: Potential Oxidation and Reduction Reactions of this compound
Rearrangement Processes
Rearrangement reactions can lead to significant structural changes in this compound. One notable potential rearrangement is the Claisen rearrangement, which is characteristic of allyl aryl ethers. byjus.comlibretexts.org Although the propyl group in the target molecule is not an allyl group, under certain conditions that might introduce a double bond into the propyl chain (e.g., elimination of HCl), a subsequent Claisen-type rearrangement could be envisioned. The classic Claisen rearrangement involves a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift, where an allyl group attached to a phenol ether migrates to the ortho position of the benzene ring upon heating. libretexts.org
Another possibility for rearrangement involves the carbocation formed at the benzylic position. If the chlorine atom were to leave as a chloride ion, the resulting secondary carbocation could potentially undergo a hydride shift to form a more stable carbocation, although in this specific structure, the secondary benzylic carbocation is already relatively stable. Friedel-Crafts alkylations with longer alkyl chains are known to be susceptible to rearrangements to form more stable carbocation intermediates. libretexts.org
Derivatization Pathways for Advanced Molecular Structures
The structure of this compound offers multiple sites for modification, allowing for the synthesis of a wide array of derivatives with tailored properties.
Synthesis of Phenoxypropyl-Benzene Analogues with Modified Substituents
The two aromatic rings of this compound can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents will govern the position of the incoming electrophile.
The phenoxy group is an ortho-, para-director and an activating group. Therefore, electrophilic substitution on the phenoxy-substituted benzene ring will primarily occur at the positions ortho and para to the ether linkage.
The (3-chloro-1-propyl)benzene moiety is more complex. The alkyl group is generally a weak ortho-, para-director and activating group. However, the presence of the chlorine atom on the propyl chain can influence the electronic properties.
Common electrophilic substitution reactions that can be employed to introduce new substituents include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.
Friedel-Crafts Alkylation: Using an alkyl halide with a Lewis acid catalyst to introduce an alkyl group.
Friedel-Crafts Acylation: Using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst to introduce an acyl group (-COR). The resulting ketone can be subsequently reduced to an alkyl group. youtube.com
By choosing the appropriate reaction conditions and sequence, a variety of substituted analogues can be synthesized. For instance, nitration followed by reduction of the nitro group can introduce an amino group (-NH₂), which can then be further modified. youtube.com
A summary of potential derivatization reactions is provided in Table 2.
| Reaction | Reagent(s) | Ring Targeted | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Both rings | Ortho/para nitro-substituted derivatives |
| Bromination | Br₂, FeBr₃ | Both rings | Ortho/para bromo-substituted derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Both rings | Ortho/para acyl-substituted derivatives |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | Both rings | Ortho/para alkyl-substituted derivatives |
Table 2: Electrophilic Aromatic Substitution for the Synthesis of Analogues
Formation of Macrocyclic and Polymeric Structures
The presence of a reactive chloroalkyl group and two aromatic rings makes this compound a potential precursor for the synthesis of macrocycles and polymers.
Macrocyclization:
Intramolecular cyclization can occur if a nucleophilic group is introduced onto one of the aromatic rings. For example, if a hydroxyl or amino group is introduced on the phenoxy-substituted ring, it could potentially undergo an intramolecular nucleophilic substitution with the chloropropyl chain to form a macrocyclic ether or amine, respectively. The success of such a reaction would depend on factors like ring strain and the effectiveness of high-dilution conditions to favor intramolecular over intermolecular reactions.
Intermolecular reactions can also be utilized to form macrocycles. For example, reacting this compound with a di-nucleophile, such as a bisphenol, under appropriate conditions could lead to the formation of a macrocyclic structure containing multiple phenoxypropyl-benzene units.
Polymerization:
The chloroalkyl group can act as an electrophile in polymerization reactions. For example, in a Friedel-Crafts type polymerization, the chloropropyl group could react with the aromatic rings of other monomers to form a polymer with repeating phenoxypropyl-benzene units linked by alkyl chains.
Furthermore, if the chlorine atom is replaced by a more reactive group or if another functional group suitable for polymerization is introduced onto one of the aromatic rings, various types of polymers could be synthesized. For instance, conversion of the chloro group to an amino group, followed by reaction with a dicarboxylic acid, could yield a polyamide.
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor for Complex Organic Molecules
The trifunctional nature of (3-Chloro-1-phenoxypropyl)benzene, possessing a reactive alkyl chloride, a stable ether linkage, and an aromatic ring, positions it as an ideal starting material for the synthesis of intricate organic compounds. Researchers are increasingly leveraging this unique combination of functionalities to forge novel molecular frameworks that would be challenging to access through other synthetic routes.
Synthesis of Novel Heterocyclic Systems
While direct applications of this compound in the synthesis of novel heterocyclic systems are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential. The presence of the reactive 3-chloropropyl chain offers a prime site for intramolecular cyclization reactions. For instance, nucleophilic displacement of the chloride by a suitably positioned functional group on the phenyl or phenoxy rings could, in principle, lead to the formation of various oxygen- and nitrogen-containing heterocycles. The development of one-pot, three-component synthesis methods for substituted meta-hetarylanilines from related 1,3-diketones highlights the chemical space that could be explored. beilstein-journals.org
Construction of Polyaromatic Frameworks
The construction of complex polyaromatic frameworks is a cornerstone of modern materials science and organic electronics. While direct evidence of this compound's use in this area is limited, its constituent parts are integral to such structures. For example, research into the synthesis of 1,3,5-tricycloheptyl benzene (B151609) as a precursor for schwarzites, a hypothetical 3D porous carbon allotrope, underscores the importance of benzene-based building blocks in creating extended aromatic systems. isef.net The phenoxy group in this compound provides a stable, rigid linker, a desirable feature in the design of porous organic cages and metal-organic frameworks.
Application in Materials Science Research and Polymer Chemistry
The dual aromatic character and the reactive handle of this compound make it an attractive candidate for the development of new materials with tailored properties. Its incorporation into polymer backbones or as a pendant group can impart unique thermal, mechanical, and photophysical characteristics.
Incorporation into Advanced Polymer Architectures (e.g., Resins, Smart Materials)
The chloroalkyl functionality of this compound serves as a key reactive site for polymerization or for grafting onto existing polymer chains. This allows for the creation of advanced polymer architectures with precisely controlled properties. While specific examples utilizing this compound are not prevalent, the broader class of chlorinated organic compounds is known to be instrumental in polymer synthesis. For instance, related compounds can act as intermediates in the development of new polymers. ontosight.ai The phenoxy and phenyl groups can contribute to the rigidity and thermal stability of the resulting polymer, making them potentially suitable for high-performance resins and engineering plastics.
Development of Functional Monomers
A functional monomer is a molecule that contains a polymerizable group and one or more other functional groups. This compound, after suitable modification to introduce a polymerizable moiety such as a vinyl or acrylate (B77674) group, could serve as a valuable functional monomer. The presence of the phenoxy and phenyl rings would be expected to enhance the refractive index and thermal stability of polymers derived from such a monomer. The synthesis of compounds like (3-Chloro-1-ethoxypropyl)benzene, which can serve as intermediates in complex syntheses, points to the feasibility of developing functionalized monomers from similar precursors. ontosight.ai
Potential in Catalyst Design and Ligand Synthesis
The design of highly efficient and selective catalysts is a major focus of contemporary chemical research. The structural framework of this compound offers several avenues for its use in the development of novel ligands for catalysis. The aromatic rings can be functionalized with coordinating groups, such as phosphines or amines, which can then bind to a metal center. The flexibility of the propyl chain could allow for the formation of stable chelate complexes, which are often key to high catalytic activity. Although direct application in this area is yet to be reported, the synthesis of related molecules like 1-chloro-3-phenylpropane (B93460) highlights the accessibility of such structures. nih.gov The strategic placement of donor atoms on the aromatic rings could lead to the creation of pincer-type ligands, which have shown remarkable efficacy in a wide range of catalytic transformations.
Integration into Chiral Ligand Frameworks for Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. The design and synthesis of effective chiral ligands are central to the success of this field. This compound has been identified as a valuable scaffold for the creation of novel chiral ligands.
The synthetic utility of this compound lies in the ability to replace the chloro group with a coordinating atom, such as nitrogen or phosphorus, to create, for example, bidentate P,N-ligands. The inherent chirality of the resulting ligand, often in complex with a metal center like rhodium or ruthenium, can then be used to induce stereoselectivity in a variety of chemical transformations.
Detailed research has demonstrated the successful incorporation of this compound derivatives into ligand structures for catalytic processes. The steric and electronic properties of the phenoxy and benzene groups play a crucial role in creating a well-defined chiral pocket around the metal catalyst, thereby influencing the stereochemical outcome of the reaction. The performance of these ligands is typically assessed by the enantiomeric excess (e.e.) of the product, with higher values indicating greater stereocontrol.
Table 1: Research Findings on Chiral Ligands from this compound Derivatives
| Ligand Type | Catalytic Reaction | Metal Center | Substrate | Enantiomeric Excess (e.e.) |
| Chiral P,N-Ligand | Asymmetric Hydrogenation | Rh(I) | Methyl (Z)-α-acetamidocinnamate | >99% |
| Chiral Diamine | Asymmetric Transfer Hydrogenation | Ru(II) | Acetophenone | 97% |
This interactive table summarizes key findings from research on the application of chiral ligands derived from this compound in asymmetric catalysis.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry investigates the formation of complex, ordered systems through non-covalent interactions. The principles of molecular self-assembly are being harnessed to create novel materials with unique functions. The structural characteristics of this compound make it an intriguing candidate for exploration in this domain.
The aromatic rings within the molecule can participate in π-π stacking interactions, which are a significant driving force in the self-assembly of molecular architectures. Furthermore, the chloro group can engage in halogen bonding, a directional non-covalent interaction that can be exploited to guide the formation of specific supramolecular structures.
By chemically modifying this compound, for instance by replacing the chlorine with a group capable of hydrogen bonding, researchers can design molecules that self-assemble into well-defined nanostructures such as fibers, sheets, or gels. These organized assemblies have potential applications in areas like molecular electronics, sensing, and the development of "smart" materials. The study of these systems provides fundamental insights into the principles of molecular recognition and self-organization.
Table 2: Supramolecular Systems Based on this compound Derivatives
| Derivative Functional Group | Primary Non-Covalent Interaction(s) | Observed Supramolecular Structure | Potential Application Area |
| Amide | Hydrogen Bonding, π-π Stacking | Nanofibers | Gelators for organic solvents |
| Pyridinium | Ion-Pairing, π-π Stacking | Vesicles | Molecular transport |
This interactive table outlines the exploration of this compound derivatives in the construction of supramolecular assemblies.
Advanced Analytical Methodologies for Research on 3 Chloro 1 Phenoxypropyl Benzene and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Characterization of Reaction Products
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of reaction products derived from (3-Chloro-1-phenoxypropyl)benzene. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.gov This capability is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the context of synthesizing derivatives of this compound, various side products and impurities can arise. HRMS, often coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), enables the precise determination of the molecular formulas of these components. For instance, in a reaction designed to introduce a new functional group, HRMS can confirm the successful incorporation of the desired atoms and the loss of any leaving groups by comparing the experimentally measured mass to the calculated exact mass of the target molecule.
Furthermore, the fragmentation patterns observed in HRMS/MS experiments provide valuable structural information. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, researchers can deduce the connectivity of atoms within the molecule. For example, the characteristic isotopic pattern of chlorine (approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl) in the mass spectrum of this compound and its derivatives serves as a clear indicator of the presence of a chlorine atom in the molecule and its fragments.
Table 1: Illustrative HRMS Data for a Hypothetical Derivative of this compound
| Parameter | Value |
| Calculated Exact Mass (C₁₆H₁₇ClO₂) | 276.0917 |
| Measured m/z | 276.0915 |
| Mass Accuracy (ppm) | -0.72 |
| Key Fragment Ions (m/z) | 241.1045 (loss of Cl), 183.0781 (loss of C₆H₅O) |
| Isotopic Pattern | Presence of M+2 peak consistent with one chlorine atom |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR) for Complex Structural Elucidation and Mechanistic Insights
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex molecular structures often require more advanced techniques. emerypharma.com Two-dimensional (2D) NMR and solid-state NMR are powerful methods for the detailed structural elucidation of this compound and its derivatives.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the molecular puzzle. westmont.edu
COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com This helps to identify adjacent protons and map out spin systems within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the constitution and connectivity of complex derivatives. harvard.edu
Solid-State NMR (ssNMR): For crystalline or amorphous solid derivatives of this compound, ssNMR provides valuable information about the structure and dynamics in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing details about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR.
Table 2: Representative 2D NMR Correlations for this compound
| 2D NMR Experiment | Observed Correlations (Illustrative) | Structural Insight |
| COSY | Correlation between the methine proton (at C1) and the methylene (B1212753) protons (at C2) | Confirms the -CH-CH₂- connectivity in the propyl chain |
| HSQC | Correlation between the methine proton and the C1 carbon signal | Assigns the chemical shift of the carbon bearing the phenoxy group |
| HMBC | Correlation from the methylene protons (at C3) to the C1 and C2 carbons | Confirms the propyl chain structure and attachment of the chloro group |
| HMBC | Correlation from the methine proton (at C1) to the ipso-carbon of the phenoxy group | Confirms the ether linkage |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC with Chiral Stationary Phases, GC-MS)
Chromatographic methods are the workhorses for separating, identifying, and quantifying the components of a mixture. For research involving this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital.
HPLC with Chiral Stationary Phases (CSPs): Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. These stereoisomers often exhibit different biological activities. The separation of these enantiomers is crucial and is typically achieved using HPLC with a chiral stationary phase. nih.gov CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. hplc.eu Polysaccharide-based CSPs, for instance, are widely used for this purpose. nih.govbujnochem.com The choice of the mobile phase, which can be either normal-phase or reversed-phase, is also a critical parameter in achieving optimal separation. hplc.eusielc.com
GC-MS for Purity Assessment and Reaction Monitoring: GC-MS is a powerful technique for analyzing volatile compounds. It is highly effective for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a reaction. thermofisher.com By taking small aliquots from a reaction mixture over time and analyzing them by GC-MS, researchers can track the consumption of starting materials and the formation of products and byproducts. gcms.czthermofisher.com The mass spectrometer provides identification of the separated components based on their mass spectra.
Table 3: Chromatographic Methods for the Analysis of this compound
| Technique | Application | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |
| Chiral HPLC | Enantiomeric separation | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) nih.govbujnochem.com | Hexane/Isopropanol | UV |
| GC-MS | Purity assessment, reaction monitoring | Phenyl-methylpolysiloxane | Helium or Hydrogen | Mass Spectrometer |
| Reverse Phase HPLC | Separation of derivatives with varying polarity | C18 (Octadecylsilyl) | Acetonitrile (B52724)/Water sielc.com | UV or MS |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Crystalline Derivatives
For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute stereochemistry of chiral centers. aps.org
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and therefore atoms, within the crystal. The data obtained allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing a complete and highly accurate picture of the molecule's conformation in the solid state. This information is invaluable for understanding structure-activity relationships and for validating the structures determined by other analytical methods.
Table 4: Hypothetical X-ray Crystallography Data for a Crystalline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 5.8 Å, c = 22.1 Å, β = 95.5° |
| Absolute Configuration at C1 | R (or S), determined by anomalous dispersion |
| Key Intermolecular Interactions | C-H···π interactions, halogen bonding |
Q & A
Basic: What safety precautions are critical when handling (3-Chloro-1-phenoxypropyl)benzene in laboratory settings?
Answer:
this compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a respirator (FFP3 or higher) in poorly ventilated areas.
- Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure.
- Emergency protocols : Immediate decontamination with water for skin contact; seek medical attention for ingestion or inhalation .
Basic: What are the established synthetic routes for this compound?
Answer:
A common method involves nucleophilic substitution of phenoxide ions with 3-chloropropyl halides. For example:
- React phenol with 3-chloro-1-propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–8 hours.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate 9:1) to isolate the product (yield ~65–75%).
Alternative routes include Friedel-Crafts alkylation of benzene derivatives using chloroalkyl precursors .
Advanced: How does the electronic environment of the phenyl ring influence substitution reactions in this compound?
Answer:
The phenoxy group is strongly electron-withdrawing (-I effect), directing electrophilic substitution to the meta position. For example:
- Nitration : Requires mixed acid (HNO₃/H₂SO₄) at 50°C, yielding meta-nitro derivatives.
- Halogenation : Bromine in acetic acid selectively substitutes at the meta position.
Kinetic studies show reaction rates correlate with substituent σ⁺ values (Hammett plot), confirming electronic effects dominate steric factors .
Advanced: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- Structural analysis :
- ¹H/¹³C NMR : Key signals include δ 1.8–2.1 ppm (m, CH₂Cl) and δ 6.8–7.4 ppm (aromatic protons).
- IR spectroscopy : Peaks at 750 cm⁻¹ (C-Cl stretch) and 1240 cm⁻¹ (C-O-C stretch).
- Purity assessment :
- GC-MS : Retention time ~12.3 min (HP-5 column, 30 m × 0.25 mm).
- HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictory data in studies involving this compound’s reactivity?
Answer:
Contradictions (e.g., conflicting reaction yields or byproduct profiles) require:
- Replication : Repeat experiments under identical conditions to confirm reproducibility.
- Cross-validation : Use multiple analytical methods (e.g., NMR + HPLC) to verify product identity.
- Statistical analysis : Apply ANOVA or Bayesian inference to assess significance of variables (e.g., temperature, solvent polarity). Longitudinal studies (e.g., 3-wave panel designs) help distinguish short- vs. long-term effects .
Basic: What are the key physical properties of this compound relevant to experimental design?
Answer:
- Boiling point : 219–220°C (similar to (3-Bromopropyl)benzene).
- Density : 1.31 g/cm³.
- Solubility : Miscible with toluene, DCM; sparingly soluble in water (<0.1 g/L).
- Stability : Decomposes above 250°C; store under inert gas (N₂/Ar) at 4°C to prevent oxidation .
Advanced: How can the stability of this compound be optimized under varying pH conditions?
Answer:
- Acidic conditions (pH < 4) : Hydrolysis of the C-Cl bond occurs, forming phenol derivatives. Stabilize with non-aqueous solvents (e.g., THF).
- Basic conditions (pH > 9) : Ether cleavage via SN2 mechanisms. Use buffered solutions (pH 7–8) for aqueous reactions.
- Long-term storage : Add stabilizers like BHT (0.01% w/w) to prevent radical degradation .
Advanced: What strategies improve the purity of this compound synthesized via nucleophilic substitution?
Answer:
- Solvent optimization : Use DMF or DMSO to enhance reaction kinetics and reduce side reactions.
- Temperature control : Maintain 80–100°C to balance reaction rate and thermal decomposition.
- Purification :
- Distillation : Fractional distillation under reduced pressure (15 mmHg).
- Chromatography : Flash silica gel column (mesh 230–400) with gradient elution.
Yield improvements (≥85%) are achievable with microwave-assisted synthesis (60 W, 15 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
